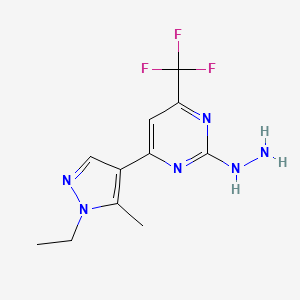

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Description

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring

Properties

IUPAC Name |

[4-(1-ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N6/c1-3-20-6(2)7(5-16-20)8-4-9(11(12,13)14)18-10(17-8)19-15/h4-5H,3,15H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIRIHHAVBOPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide.

Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with appropriate reagents such as trifluoroacetic anhydride and hydrazine to form the pyrimidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Condensation with 1,3-Dicarbonyl Compounds

The hydrazinyl group undergoes condensation with 1,3-dicarbonyl reagents (e.g., acetylacetone) to form substituted pyrazole rings. This reaction is central to generating bioactive derivatives.

Key Findings :

-

Microwave-assisted synthesis significantly improves yields compared to traditional reflux methods .

-

Trifluoromethyl substituents enhance regioselectivity during cyclization .

Functionalization via Acetylation

The amino group on the pyrazole ring is acetylated under mild conditions, modifying solubility and bioactivity.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Acetic anhydride | Dichloromethane, pyridine | N-Acetylated derivative (14) | Improved pharmacokinetics |

Mechanistic Insight :

Hydrolysis and Oxidation Reactions

The nitrile group in derivatives undergoes hydrolysis to carboxylic acids, enabling further functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | Concentrated H₂SO₄, 85°C | Amide intermediate (28) | 75% | |

| Oxidation | tert-Butyl nitrite, acetic acid | Carboxylic acid (29) | 68% |

Applications :

Cross-Coupling Reactions

Palladium-catalyzed couplings introduce aryl/heteroaryl groups at the pyrimidinone C5 position.

*MIC: Minimum inhibitory concentration against Mycobacterium tuberculosis.

SAR Insight :

-

C6-Trifluoromethyl groups improve antitubercular activity, while C5-aryl groups enhance solubility .

Interaction with Amines

The hydrazinyl group reacts with amines to form hydrazones, useful for probing enzyme interactions.

| Amine Type | Conditions | Product | Biological Activity | Reference |

|---|---|---|---|---|

| Aryl amines | Ethanol, reflux | Hydrazone derivatives (36–39) | Antimicrobial candidates |

Experimental Note :

Scientific Research Applications

Structural Characteristics

The compound is characterized by a complex structure that includes:

- Pyrazole moiety : Known for its biological activity.

- Pyrimidine ring : Often associated with nucleic acid interactions.

- Trifluoromethyl group : Enhances solubility and biological activity.

The molecular formula is with a molecular weight of 218.26 g/mol, which contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activities. The presence of the hydrazine and pyrazole groups suggests potential interactions with bacterial enzymes, making this compound a candidate for further pharmacological evaluation. Studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains effectively.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural components may interact with cellular pathways involved in cancer proliferation. Preliminary studies suggest that it could inhibit cancer cell lines, although detailed studies are necessary to confirm these findings.

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

- Antimicrobial Study : A recent investigation demonstrated that derivatives of this compound exhibited varying degrees of microbial inhibition against common pathogens, suggesting its potential as an antimicrobial agent .

- Anticancer Evaluation : Another study focused on the anticancer activity of related compounds, revealing promising results in inhibiting cell proliferation in various cancer cell lines, indicating a need for further exploration into this compound's efficacy .

- Mechanistic Studies : Interaction studies have been conducted to elucidate the mechanisms through which this compound exerts its biological effects, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar compounds to 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine include:

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine: This compound features a thiazole ring instead of a pyrimidine ring, offering different chemical properties and applications.

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-pyrimidine: Lacks the hydrazinyl and trifluoromethyl groups, resulting in different reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a combination of pyrazole and pyrimidine moieties, enhance its biological activity, particularly in antimicrobial and anticancer research.

- Molecular Formula : C10H14F3N6

- Molecular Weight : 218.26 g/mol

- Structural Features : The compound includes a pyrazole ring, a hydrazine group, and a trifluoromethyl substituent, which are critical for its biological interactions.

Antimicrobial Activity

Studies suggest that compounds with similar structures exhibit significant inhibitory effects on bacterial growth. The presence of the trifluoromethyl group is known to enhance solubility and bioactivity, making this compound a candidate for further antimicrobial evaluation.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine | Similar pyrazole and hydrazine structure | Antimicrobial |

| 5-Methylpyrazole derivatives | Varied substitutions on pyrazole | Anticancer |

| Trifluoromethylated pyrimidines | Trifluoromethyl group present | Enhanced solubility |

Anticancer Activity

The compound has shown promising results against various cancer cell lines. For instance, studies indicate that similar pyrazole derivatives have demonstrated cytotoxic potential against multiple cancer types, including breast (MCF7), lung (A549), and leukemia (K562) cell lines.

Recent research has quantified the activity of related compounds, reporting IC50 values that suggest significant anticancer properties:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 26 |

| Compound C | K562 | 0.04 |

These findings highlight the potential of this compound as an effective anticancer agent.

The biological activity of this compound is likely mediated through interactions with key enzymes involved in cellular metabolism and proliferation. The trifluoromethyl group may facilitate enhanced binding to target proteins, leading to inhibition of cancer cell growth and bacterial proliferation.

Case Studies

- Anticancer Screening : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For example, compounds with similar hydrazine and pyrazole structures exhibited significant growth inhibition in A549 lung cancer cells with IC50 values around 26 µM .

- Antimicrobial Effects : Research on related trifluoromethyl pyrimidines demonstrated strong antifungal activity against B. cinerea, indicating that this class of compounds could be explored for broader antimicrobial applications .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step condensation reactions. Key steps include:

- Pyrazole-Pyrimidine Core Formation : Use a cyclocondensation reaction between ethyl 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acetate and a trifluoromethyl-substituted pyrimidine precursor. Hydrazine hydrate can introduce the hydrazinyl group at position 2 via nucleophilic substitution (similar to methods in for thiophene-pyrimidine hybrids) .

- Trifluoromethyl Incorporation : Introduce the trifluoromethyl group using CF₃-containing reagents (e.g., Togni’s reagent) under palladium catalysis, as seen in analogous pyrimidine syntheses .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates intermediates, while recrystallization from ethanol/dioxane mixtures yields the final compound (as in ).

Basic: How can X-ray crystallography determine the compound’s crystal structure?

Methodological Answer:

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Apply the SHELXT program for phase determination via intrinsic phasing ( describes SHELX’s robustness for small molecules) .

- Refinement : Refine atomic coordinates and displacement parameters with SHELXL, accounting for disorder in the trifluoromethyl group (observed in for similar fluorinated pyrimidines) . Validate using R-factor convergence (<5%) and check for residual electron density peaks.

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line viability, serum concentration). For example, highlights variability in HIV inhibition assays due to differing NNRTI resistance profiles .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, identifying outliers or confounding variables (e.g., solvent effects in cytotoxicity assays).

- Structural Validation : Cross-reference crystallographic data ( ) with biological results to confirm active conformations .

Advanced: How can computational modeling predict binding affinity to target enzymes?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like dihydrofolate reductase (DHFR). Parameterize the trifluoromethyl group’s electrostatic potential using DFT calculations (as in ) .

- MD Simulations : Run 100-ns molecular dynamics trajectories (GROMACS/AMBER) to assess stability of the hydrazinyl group in enzyme active sites (referenced in for HIV NNRTI studies) .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions, prioritizing residues within 4 Å of the pyrimidine core.

Basic: What analytical techniques confirm purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies peaks for the hydrazinyl (–NH–NH₂) and pyrazole protons. Compare with simulated spectra (ACD/Labs) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify >95% purity. Retention time consistency across batches is critical.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error.

Advanced: How to optimize the hydrazinyl group’s reactivity for derivatization?

Methodological Answer:

- Protection/Deprotection : Protect the hydrazine with Boc groups during synthesis to prevent side reactions ( describes similar strategies) .

- pH Control : Conduct coupling reactions (e.g., with aldehydes) at pH 6–7 to balance nucleophilicity and avoid decomposition.

- Catalysis : Use Cu(I) catalysts for “click chemistry” modifications, as demonstrated for pyrimidine-hydrazine hybrids in .

Advanced: How does the trifluoromethyl group influence pharmacokinetics?

Methodological Answer:

- Metabolic Stability : Assess hepatic microsomal clearance (human/rat) to compare with non-fluorinated analogs. CF₃ groups reduce oxidative metabolism ( ) .

- Lipophilicity : Measure logP values (shake-flask method) to correlate with membrane permeability.

- In Silico Modeling : Use ADMET Predictor™ to simulate absorption and half-life, leveraging data from fluorinated pyrimidines in .

Basic: What challenges arise in isolating intermediates during synthesis?

Methodological Answer:

- Byproduct Formation : Monitor reaction progress via TLC to detect hydrazine dimerization byproducts. Optimize stoichiometry (1:1.2 molar ratio of hydrazine to pyrimidine).

- Solvent Selection : Polar aprotic solvents (DMF/DMSO) improve solubility but complicate purification. Switch to dichloromethane/ethanol mixtures for crystallization ().

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

- CRISPR Knockout : Use CRISPR-Cas9 to delete putative targets (e.g., kinases) and assess loss of activity (as in for HIV targets) .

- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates to monitor protein stabilization upon compound binding.

- Fluorescence Polarization : Label the compound with BODIPY and measure binding to recombinant proteins ().

Advanced: How to address discrepancies between docking and crystallographic data?

Methodological Answer:

- Conformational Sampling : Perform enhanced-sampling MD simulations (e.g., metadynamics) to explore alternate binding poses missed in docking .

- Electron Density Analysis : Re-refine crystallographic data (Coot/SHELXL) to check for omitted solvent molecules or disordered regions ( ) .

- Energy Minimization : Apply QM/MM optimization to docking poses using Gaussian09, ensuring alignment with crystallographic torsion angles ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.